2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate
Description
This compound is a hybrid organic molecule featuring a 3,4-dimethyl-1,2-oxazole sulfonamide moiety linked via an amide bond to a phenyl group, which is further connected to a piperidine-1-carbodithioate ester.
Properties
Molecular Formula |
C19H24N4O4S3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C19H24N4O4S3/c1-13-14(2)21-27-18(13)22-30(25,26)16-8-6-15(7-9-16)20-17(24)12-29-19(28)23-10-4-3-5-11-23/h6-9,22H,3-5,10-12H2,1-2H3,(H,20,24) |
InChI Key |
JZEMWRNENOHFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC(=S)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis method, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base.
Coupling with Phenyl Group: The sulfamoyl oxazole derivative is then coupled with a phenylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Piperidine Carbodithioate: The final step involves the reaction of the phenylamine derivative with piperidine-1-carbodithioic acid in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and piperidine groups.
Reduction: Reduction reactions can occur at the oxazole ring and the carbodithioate group.
Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the sulfamoyl and piperidine groups.
Reduction: Reduced forms of the oxazole ring and carbodithioate group.
Substitution: Substituted derivatives of the phenyl and oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the oxazole and sulfamoyl groups suggests it may have antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate likely involves interactions with specific molecular targets. The oxazole and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The piperidine carbodithioate moiety could also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, inferences can be drawn from related compounds and methodologies:
Functional Group Comparison
Key Observations :
Synthetic Flexibility : The target compound’s piperidine-carbodithioate group suggests parallels with piperidine-mediated reactions in , where piperidine acts as a base or catalyst in cyclocondensation .
Structural Complexity : Unlike simpler sulfonamide derivatives, the integration of a carbodithioate ester introduces steric and electronic challenges during synthesis, akin to the multi-functional pharmacopeial compounds in .
Crystallographic Analysis Tools
These tools are critical for resolving complex structures, such as the carbodithioate’s conformational flexibility or the oxazole ring’s planarity.
Research Findings and Limitations
- Synthesis : The compound’s synthesis likely requires precise control of sulfonamide coupling and carbodithioate esterification, similar to the methodologies in .
- Structural Analysis : SHELXL (part of the SHELX suite) would be essential for refining its crystal structure, particularly for resolving sulfur-related bonding geometries .
- Gaps in Evidence: No direct data on bioactivity, solubility, or stability are available. Comparative studies with sulfonamide-carbodithioate hybrids (e.g., antitumor or antimicrobial analogs) are absent.
Biological Activity
The compound 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 373.49 g/mol. The structure features a piperidine ring, sulfamoyl group, and oxazole moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antibacterial Activity : The sulfamoyl group is known for its antibacterial properties. Studies have shown that similar compounds exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds with piperidine and sulfamoyl functionalities have demonstrated significant enzyme inhibitory activities. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of A549 lung cancer cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The sulfamoyl group likely interferes with bacterial folic acid synthesis, a common target for antibacterial drugs.
- Enzyme Inhibition Mechanism : The structural motifs present in the compound may allow for effective binding to active sites on target enzymes such as AChE, leading to inhibition and subsequent physiological effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
